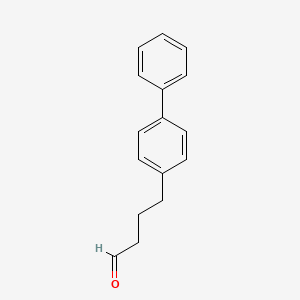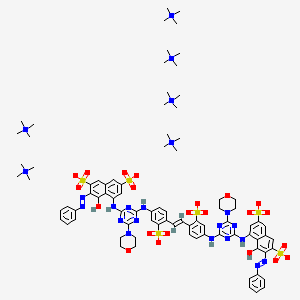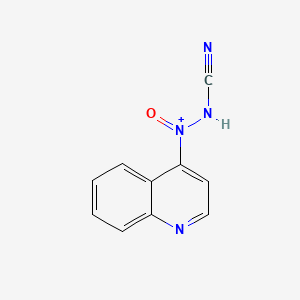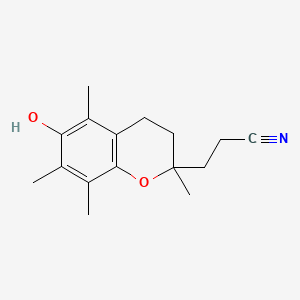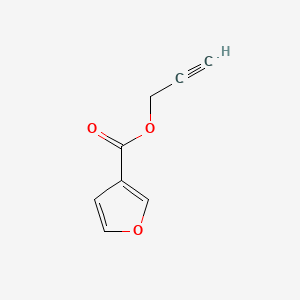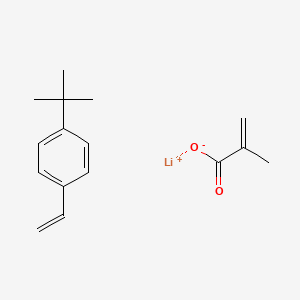
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-Propenoic acid, 2-methyl-, lithium salt with 1-(1,1-dimethylethyl)-4-ethenylbenzene. This compound is known for its unique properties, which make it useful in various industrial applications, particularly in the production of specialty polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate typically involves the following steps:
Polymerization: The polymerization process begins with the preparation of 2-Propenoic acid, 2-methyl-, lithium salt and 1-(1,1-dimethylethyl)-4-ethenylbenzene monomers. These monomers are then subjected to a polymerization reaction under controlled conditions.
Catalysts: Catalysts such as free radical initiators or coordination catalysts are often used to facilitate the polymerization process.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization. Solvents may be used to dissolve the monomers and control the viscosity of the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Aplicaciones Científicas De Investigación
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and specialty polymers.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate involves its interaction with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical strength and stability. In biomedical applications, the polymer can interact with biological molecules, facilitating targeted drug delivery and tissue regeneration.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it particularly valuable in applications requiring durable and resilient materials.
Propiedades
Número CAS |
125302-03-6 |
|---|---|
Fórmula molecular |
C16H21LiO2 |
Peso molecular |
252.282 |
Nombre IUPAC |
lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16.C4H6O2.Li/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3(2)4(5)6;/h5-9H,1H2,2-4H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clave InChI |
MLTMPCMHXHZSKW-UHFFFAOYSA-M |
SMILES |
[Li+].CC(=C)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C=C |
Sinónimos |
2-Propenoic acid, 2-methyl-, lithium salt, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)

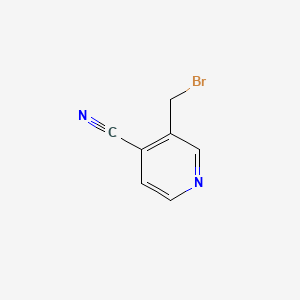
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
